molecular formula C13H11ClN2O2S2 B2987743 2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone] CAS No. 338749-52-3

2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]

Cat. No.: B2987743
CAS No.: 338749-52-3
M. Wt: 326.81
InChI Key: AATSOLCMGCURRU-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone] is a useful research compound. Its molecular formula is C13H11ClN2O2S2 and its molecular weight is 326.81. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Design and Nanoarchitecture

The compound is part of the thieno[2,3-b]thiophene analogues, which are crucial in the design of functional oligothiophenes. These materials are integral in developing multidimensional nanoarchitectures due to their unique electronic and structural properties. The potential applications span from optoelectronic devices to molecular electronics, highlighting the versatility and importance of these compounds in scientific research (Mishra, Ma, & Bäuerle, 2009).

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of diverse heterocyclic compounds, including thiophene and pyrrole derivatives. These processes often involve heterocyclization reactions that lead to the formation of complex molecules with potential applications in pharmaceuticals and materials science. The versatility in the synthesis process underscores the compound's utility in creating a wide range of heterocyclic structures (Rozentsveig et al., 2022).

Antimicrobial and Antiviral Evaluations

Thienopyrimidine derivatives synthesized from compounds related to 2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone] have been evaluated for their antimicrobial and antiviral properties. These studies are crucial in discovering new drugs and treatments for various diseases, showcasing the compound's potential in medicinal chemistry and drug discovery (El-Sherbeny et al., 1995).

Synthesis of Fused Heterocyclic Systems

The compound is foundational in the synthesis of fused heterocyclic systems, such as thienopyrano and thiopyran derivatives. These systems have a broad range of applications, from organic electronics to therapeutic agents, due to their complex and varied electronic structures. The ability to synthesize these compounds opens up new avenues for research and development in both chemistry and materials science (El-Ghanam, 2006).

Properties

IUPAC Name

3-chloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S2/c14-9-2-1-3-10(8-9)15-16-12-5-7-20(17,18)13-11(12)4-6-19-13/h1-4,6,8,15H,5,7H2/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATSOLCMGCURRU-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NNC3=CC(=CC=C3)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/NC3=CC(=CC=C3)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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